
N~1~-(1-ADAMANTYLMETHYL)-4-FLUORO-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide is a chemical compound that features an adamantyl group, a fluorine atom, and a benzenesulfonamide moiety The adamantyl group is known for its bulky and rigid structure, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through the reaction of adamantane with a suitable alkylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the adamantylmethyl intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N1-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the adamantylmethyl group.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Oxidation Products: Oxidized derivatives of the adamantylmethyl group.
Reduction Products: Reduced derivatives of the adamantylmethyl group.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
N~1~-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or antibacterial agent due to the presence of the adamantyl group, which is known to enhance biological activity.
Materials Science: The rigid and bulky adamantyl group imparts unique physical properties, making the compound useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonamide interactions.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N1-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the sulfonamide moiety can interact with amino acid residues through hydrogen bonding and electrostatic interactions. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N~1~-(1-Adamantylmethyl)-4-bromo-1-benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
N~1~-(1-Adamantylmethyl)-4-iodo-1-benzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N~1~-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The combination of the adamantyl group and the fluorine atom makes this compound particularly interesting for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2S/c18-15-1-3-16(4-2-15)22(20,21)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAPFAXUJWPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B5785673.png)
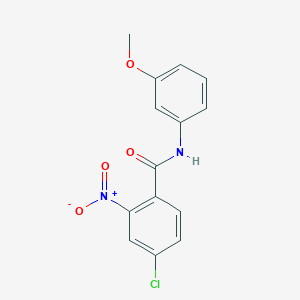
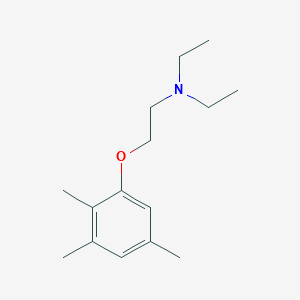
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
![5-Bromo-N-{[4-(dimethylamino)phenyl]methyl}pyridin-2-amine](/img/structure/B5785695.png)
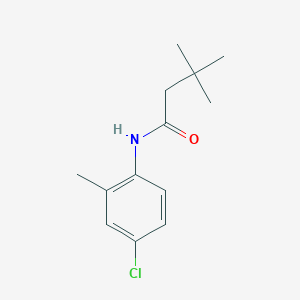
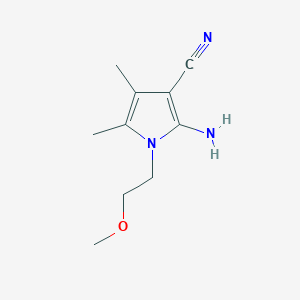
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
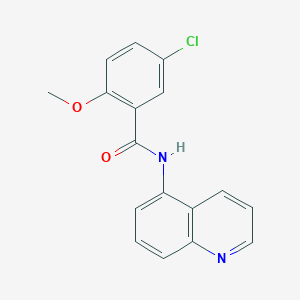
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
